3-(2-hydroxy-4-methoxyphenyl)-4-(4-carboxyphenoxy)-1h-pyrazole
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Overview
Description
4-{[3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl]oxy}benzoic acid is a complex organic compound that features a benzoic acid moiety linked to a pyrazole ring through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl]oxy}benzoic acid typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.
Etherification: The hydroxyl group of the pyrazole derivative is then reacted with 4-hydroxybenzoic acid in the presence of a suitable coupling agent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) to form the ether linkage.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-{[3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl]oxy}benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like LiAlH4 (lithium aluminium hydride).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4
Reduction: LiAlH4, NaBH4 (sodium borohydride)
Substitution: Nucleophiles like amines or thiols under basic conditions
Major Products
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of an alcohol
Substitution: Formation of substituted derivatives with various functional groups
Scientific Research Applications
4-{[3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl]oxy}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-{[3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl]oxy}benzoic acid depends on its specific application:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.
Receptor Modulation: It may interact with cellular receptors, altering signal transduction pathways and modulating cellular responses.
Comparison with Similar Compounds
Similar Compounds
Ferulic Acid: 4-hydroxy-3-methoxycinnamic acid, known for its antioxidant properties.
Vanillic Acid: 4-hydroxy-3-methoxybenzoic acid, used in flavoring and as an intermediate in the synthesis of other compounds.
Uniqueness
4-{[3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl]oxy}benzoic acid is unique due to its combination of a pyrazole ring and a benzoic acid moiety, which imparts distinct chemical and biological properties not found in simpler analogs like ferulic acid or vanillic acid.
This detailed article provides a comprehensive overview of 4-{[3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl]oxy}benzoic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
3-(2-Hydroxy-4-methoxyphenyl)-4-(4-carboxyphenoxy)-1H-pyrazole, also known by its CAS number 394228-95-6, is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
- Molecular Formula : C17H14N2O5
- Molecular Weight : 326.3 g/mol
- IUPAC Name : 4-((3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl)oxy)benzoic acid
- Structure : The chemical structure features a pyrazole ring substituted with hydroxy and methoxy groups, which are crucial for its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that pyrazole derivatives can effectively inhibit various bacterial strains and fungi. For instance, compounds similar to this compound demonstrated significant activity against E. coli and Aspergillus niger at concentrations as low as 40 µg/mL .
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, showing promising results in reducing pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. In one study, a related pyrazole derivative exhibited up to 85% inhibition of TNF-α at a concentration of 10 µM .
- Anticancer Potential : Emerging evidence suggests that pyrazole derivatives may possess anticancer properties. Research indicates that certain derivatives can induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Pyrazoles have been shown to inhibit various enzymes involved in inflammatory processes and cancer progression.
- Modulation of Signaling Pathways : The compound may affect signaling pathways related to inflammation and cell survival, enhancing its therapeutic potential against inflammatory diseases and cancers.
Case Studies
Several studies have investigated the biological activity of pyrazole derivatives similar to the compound :
- In Vitro Studies : A study conducted on a series of pyrazole derivatives reported significant antimicrobial activity against Bacillus subtilis and Staphylococcus aureus. The most active compounds showed minimal inhibitory concentrations (MIC) comparable to standard antibiotics .
- Anti-inflammatory Research : Another study explored the anti-inflammatory effects of pyrazole derivatives in a carrageenan-induced edema model in mice. The results indicated that certain derivatives significantly reduced swelling compared to control groups, suggesting their potential as anti-inflammatory agents .
- Anticancer Activity : A recent investigation into a series of pyrazole compounds revealed their ability to induce apoptosis in breast cancer cell lines through the activation of caspase pathways, highlighting their potential role in cancer therapy .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other known pyrazole derivatives:
Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |
---|---|---|---|
This compound | Moderate | High | Promising |
Phenylbutazone | High | Very High | Low |
Metamizole | Moderate | High | Moderate |
Properties
IUPAC Name |
4-[[5-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl]oxy]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5/c1-23-12-6-7-13(14(20)8-12)16-15(9-18-19-16)24-11-4-2-10(3-5-11)17(21)22/h2-9,20H,1H3,(H,18,19)(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGYBKIBKGILMSS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=C(C=NN2)OC3=CC=C(C=C3)C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.